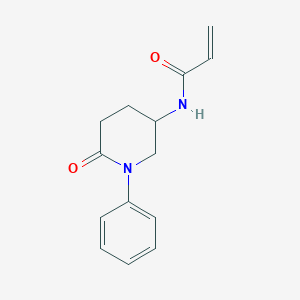

![molecular formula C23H24N2OS B2811482 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223816-55-4](/img/structure/B2811482.png)

1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

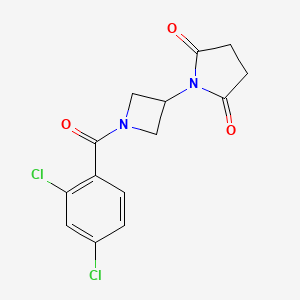

The compound appears to contain a benzoyl group (a benzene ring attached to a carbonyl group), a methylphenyl group (a benzene ring with a methyl group), and a diazaspiro undecene thione structure (a large ring structure containing two nitrogen atoms and a sulfur atom). These groups are common in many organic compounds, including pharmaceuticals and materials .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a benzoyl group might be introduced through a Friedel-Crafts acylation, a common reaction in organic chemistry . The diazaspiro undecene thione structure might be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the large ring system and the various functional groups. The benzoyl and methylphenyl groups are aromatic, meaning they have a stable ring of carbon atoms with delocalized electrons . The diazaspiro undecene thione structure would add further complexity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. The benzoyl group is typically quite reactive, as is the thione group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with large ring systems are often less volatile and have higher boiling points than similar compounds with smaller or no rings .Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Cyclization Reactions 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione and related compounds are involved in the study of heterocyclic chemistry, particularly in the synthesis of spiro heterocyclic compounds. These substances are part of research that focuses on the spiro heterocyclization of diaroyl-pyrrole diones with acyclic enamines, showcasing their utility in creating complex molecular structures with potential applications in medicinal chemistry and material science. For example, Silaichev et al. (2013) have reported on the heterocyclization reactions of 4,5-diaroyl-1H-pyrrole-2,3-diones with ethyl 3-amino-3-phenylprop-2-enoate to produce ethyl 4-aroyl-1,6-diaryl-3-hydroxy-2-oxo-8-phenyl-1,7-diazaspiro[4.4]nona-3,6,8-triene-9-carboxylates, demonstrating the synthesis pathway and the crystalline structure of such compounds through X-ray analysis (Silaichev et al., 2013).

Catalysis and Green Chemistry In another aspect, compounds related to this compound have been explored for their catalytic properties. Zhao et al. (2013) described the use of protonated 1,8-diazabicyclo[5.4,0]undec-7-ene as a catalyst for the cascade addition/cyclization of 2-alkynylaniline and carbon disulfide, highlighting an efficient synthesis method for benzo[d][1,3]thiazine-2(4H)-thiones with high regio- and stereoselectivity at room temperature without metal usage, contributing to the field of green chemistry and sustainable processes (Zhao et al., 2013).

Pharmacological Research Furthermore, the structural motifs of such spiro compounds are found in pharmacological research, where novel spiro heterocycles are evaluated for their biological activities. Cohen et al. (1978) investigated the analgesic activity of spiro heterocycles, specifically the (+/-)-2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-ene and its derivatives, showcasing significant activity in certain assays, which underscores the potential of these compounds in drug discovery and development (Cohen et al., 1978).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2OS/c1-17-10-9-13-19(16-17)20-22(27)25(21(26)18-11-5-4-6-12-18)23(24-20)14-7-2-3-8-15-23/h4-6,9-13,16H,2-3,7-8,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYGGECHFPCQMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3(CCCCCC3)N(C2=S)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2811401.png)

![4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2811413.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811415.png)

![2-(2-methoxyphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2811419.png)

![5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2811421.png)

![1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2811422.png)